![molecular formula C20H21NO6 B12887778 7-Butyl-3,8,9-trimethoxybenzo[g]quinoline-4,5,10(1H)-trione CAS No. 61186-58-1](/img/structure/B12887778.png)
7-Butyl-3,8,9-trimethoxybenzo[g]quinoline-4,5,10(1H)-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Butyl-4-hydroxy-3,8,9-trimethoxybenzo[g]quinoline-5,10-dione is a complex organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Butyl-4-hydroxy-3,8,9-trimethoxybenzo[g]quinoline-5,10-dione typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted aniline, the compound can be synthesized through a series of reactions including nitration, reduction, and cyclization .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for higher yields and purity. This often includes the use of catalysts, controlled temperatures, and pressures to ensure efficient reactions. The scalability of the process is crucial for industrial applications, and continuous flow reactors may be employed to achieve this .
Analyse Chemischer Reaktionen
Types of Reactions
7-Butyl-4-hydroxy-3,8,9-trimethoxybenzo[g]quinoline-5,10-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The quinoline ring can be reduced under specific conditions.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group results in a quinone derivative, while reduction of the quinoline ring can yield a tetrahydroquinoline derivative .
Wissenschaftliche Forschungsanwendungen
7-Butyl-4-hydroxy-3,8,9-trimethoxybenzo[g]quinoline-5,10-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 7-Butyl-4-hydroxy-3,8,9-trimethoxybenzo[g]quinoline-5,10-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 7-Butyl-4-chloro-3,8,9-trimethoxybenzo[g]quinoline-5,10-dione
- 4-Hydroxy-2-quinolones
Uniqueness
7-Butyl-4-hydroxy-3,8,9-trimethoxybenzo[g]quinoline-5,10-dione is unique due to its specific substitution pattern on the quinoline ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Eigenschaften
CAS-Nummer |
61186-58-1 |
|---|---|
Molekularformel |
C20H21NO6 |
Molekulargewicht |
371.4 g/mol |
IUPAC-Name |
7-butyl-3,8,9-trimethoxy-1H-benzo[g]quinoline-4,5,10-trione |
InChI |
InChI=1S/C20H21NO6/c1-5-6-7-10-8-11-13(20(27-4)19(10)26-3)18(24)15-14(16(11)22)17(23)12(25-2)9-21-15/h8-9H,5-7H2,1-4H3,(H,21,23) |
InChI-Schlüssel |
BDXALOCLEQBXOV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=CC2=C(C(=C1OC)OC)C(=O)C3=C(C2=O)C(=O)C(=CN3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


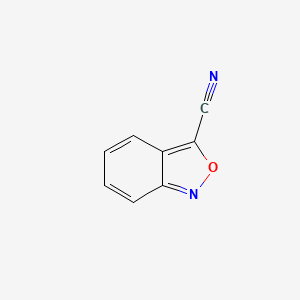

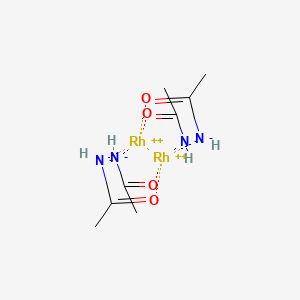

![2-(4-(Hydroxymethyl)benzo[d]oxazol-2-yl)acetic acid](/img/structure/B12887719.png)

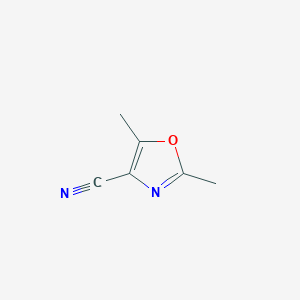


![2-([1,1'-Biphenyl]-4-yl)quinoline-8-carboxamide](/img/structure/B12887743.png)
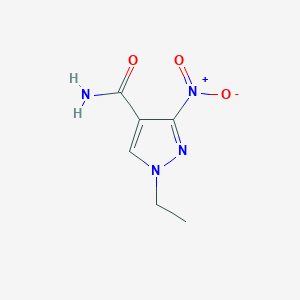
![2-Phenyl-2,3,3a,4-tetrahydrocyclopenta[c]pyrrol-5(1H)-one](/img/structure/B12887761.png)
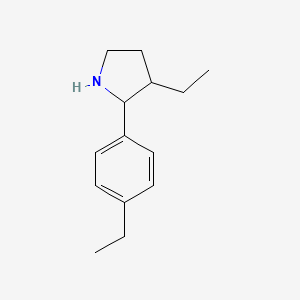
![2-(Difluoromethoxy)-5-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12887774.png)
